Sincalide is a synthetic peptide hormone that acts as a potent and selective agonist of the cholecystokinin (CCK) receptor, specifically the CCK-A receptor subtype. [] It is a truncated analog of cholecystokinin, consisting of the eight C-terminal amino acids of the naturally occurring hormone. [] Sincalide is widely employed in scientific research as a pharmacological tool to investigate a variety of physiological processes and disease models related to CCK receptor activation. Its applications span diverse fields, including gastroenterology, neurology, and endocrinology.
Sincalide is classified as a cholecystokinetic agent, which means it induces contraction of the gallbladder. It is derived from the natural hormone cholecystokinin, specifically the octapeptide form known as CCK-8. The compound's chemical formula is with a molar mass of approximately 1143.27 g/mol .
The synthesis of sincalide typically involves solid-phase peptide synthesis techniques. One common method utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a suitable resin. The synthesis process includes several key steps:
Sincalide's molecular structure consists of eight amino acids, making it a relatively small peptide. The sequence includes specific residues that are crucial for its biological activity:
This structure allows sincalide to interact effectively with cholecystokinin receptors in target tissues, particularly in the gallbladder and pancreas . The presence of sulfonated tyrosine enhances its binding affinity to receptors.
Sincalide primarily engages in receptor-mediated interactions rather than undergoing traditional chemical reactions seen with small molecules. Upon administration, it binds to specific receptors (cholecystokinin receptor type A and gastrin/cholecystokinin type B receptors), triggering physiological responses such as gallbladder contraction and pancreatic secretion .
The mechanism of action of sincalide involves its agonistic effects on cholecystokinin receptors located in the gastrointestinal tract:
The rapid onset of action—maximal contraction occurs within 5 to 15 minutes after intravenous administration—makes it effective for diagnostic procedures .
Sincalide has several notable physical and chemical properties:
Sincalide has significant applications in clinical diagnostics:
Sincalide (chemical formula: C₄₉H₆₂N₁₀O₁₆S₃; molecular weight: 1143.27 g/mol) was developed as a synthetic octapeptide analog of the endogenous hormone cholecystokinin (CCK), specifically mirroring the C-terminal octapeptide sequence (CCK-8) responsible for biological activity. This structural optimization focused on replicating CCK's gallbladder-contracting and pancreatic-stimulating properties while overcoming the instability of natural peptides. The synthetic pathway involved solid-phase peptide synthesis (SPPS) techniques, enabling precise assembly of the amino acid sequence: α-aspartyl-O-sulfotyrosylmethionylglycyltryptophylmethionyl-α-aspartylphenylalaninamide. A critical innovation was the sulfation of the tyrosine residue, which significantly enhanced receptor binding affinity and diagnostic efficacy compared to non-sulfated variants [1] [3] [9].
Early research in the 1970s demonstrated that sincalide's compact structure offered superior in vivo stability over full-length CCK, making it suitable for clinical diagnostics. Its mechanism involves agonism at CCK-A receptors on gallbladder smooth muscle and pancreatic acinar cells, triggering rapid contraction and secretion. This targeted activity established sincalide as a specialized diagnostic tool distinct from broader-spectrum gastrointestinal agents [3].
Sincalide's regulatory journey in the United States began with its initial FDA approval in 1976 as a diagnostic aid for gallbladder and pancreatic assessment. Key milestones reflect evolving regulatory standards and expanded indications:
Table 1: FDA Regulatory Milestones for Sincalide
Year | Milestone | Significance |
---|---|---|
1976 | Initial FDA approval | First authorization for gallbladder contraction stimulation and pancreatic secretion testing |
2003 | J-code assignment (J2805) | Streamlined billing for 5 mcg doses in healthcare systems [1] |
2023 | Label updates for hypersensitivity warnings | Enhanced safety labeling regarding sulfite allergies and anaphylaxis risk [1] [9] |
2024 | Authorization of first generic (Fresenius Kabi) | Increased market accessibility and supply chain resilience [4] |
The 2023 label modifications mandated by the FDA emphasized contraindications for patients with sulfite allergies due to sincalide's inclusion of sodium metabisulfite as an excipient. This change reflected post-marketing surveillance data revealing rare but serious hypersensitivity reactions. Concurrently, the 2024 entry of Fresenius Kabi's authorized generic version of Bracco Diagnostics’ Kinevac® marked a pivotal shift toward diversified supply chains. This generic, therapeutically equivalent and fully substitutable, broadened hospital access while maintaining stringent manufacturing standards within U.S. facilities [1] [4] [9].
The intellectual property history of sincalide reveals a complex interplay between expired originator patents, formulation innovations, and emerging generic competition. The original composition-of-matter patents expired decades ago, but secondary patents covering lyophilized formulations and optimized delivery systems extended commercial exclusivity. Notably, Bracco Diagnostics maintained market dominance through proprietary stabilization techniques for the lyophilized powder, ensuring prolonged shelf-life and reconstitution reliability [4] [6].
Table 2: Sincalide Patent and Market Evolution Timeline
Period | Intellectual Property Status | Market Impact |
---|---|---|
Pre-2010 | Composition patents expired | Opening for generic development |
2010–2023 | Process and formulation patents active | Limited competition; high cost per dose (~$150/vial) |
2024–present | Authorized generic launch (Fresenius Kabi) | Price reduction >40%; supply chain diversification [4] |
In June 2024, Fresenius Kabi launched the first authorized generic, leveraging a licensing agreement with Bracco. This strategic move circumvented potential patent litigation while expanding market share. The Asia Pacific region exemplifies the growing demand, with the sincalide market projected to grow at a CAGR of 8.2% from 2026–2033, driven by rising gastrointestinal diagnostics and healthcare infrastructure investments. Patent challenges persist, however, particularly regarding methods for reducing gastrointestinal adverse events via infusion protocols. These innovations, while clinically valuable, face narrower patent protection windows, inviting generic competition [2] [4] [8].
The absence of patent thickets in this sector contrasts sharply with complex biologics, allowing faster generic entry post-exclusivity. Nevertheless, manufacturing intricacies—such as sterile lyophilization and sulfite stabilization—remain barriers to widespread generic adoption, preserving some market stability for established producers [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7